molecular formula C9H14ClNO2 B2589157 (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride CAS No. 128240-67-5

(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B2589157
CAS No.: 128240-67-5
M. Wt: 203.67
InChI Key: CDNSABGZBDLITM-FVGYRXGTSA-N
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Description

(1R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a 4-methoxyphenyl group, an ethanol backbone with hydroxyl and amino functional groups, and a hydrochloride counterion. This compound is synthesized through multi-step processes involving ketone reduction and subsequent resolution of enantiomers using chiral auxiliaries like camphorsulfonic acid . Its stereochemistry (R-configuration at the C1 position) is critical for biological activity, as enantiomeric purity often dictates pharmacological efficacy and safety . The compound serves as a key intermediate in pharmaceuticals, particularly for adrenergic receptor-targeting agents, due to its structural resemblance to neurotransmitters like epinephrine .

Properties

IUPAC Name

(1R)-2-amino-1-(4-methoxyphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNSABGZBDLITM-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-methoxyphenylacetone using a chiral reducing agent to obtain the desired chiral alcohol. The reaction conditions often include the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents, with the reaction being carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes using specific reductases can be employed to produce the chiral alcohol with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Ring Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent on Phenyl Ring Functional Groups Melting Point (°C) LogP (Predicted) Biological Relevance Reference
(1R)-2-Amino-1-(4-methoxyphenyl)ethanol HCl 4-OCH₃ -OH, -NH₂ (HCl salt) Not Reported 0.98 Adrenergic activity
(R)-2-Amino-1-(4-chlorophenyl)ethanol HCl 4-Cl -OH, -NH₂ (HCl salt) Not Reported 1.56 Increased lipophilicity
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethanamine HCl 4-OCH₂CH₃ -OCH₃, -NH₂ (HCl salt) Not Reported 1.32 Reduced hydrogen bonding
Norfenefrine HCl [(1RS)-2-Amino-1-(3-hydroxyphenyl)ethanol HCl] 3-OH -OH, -NH₂ (HCl salt) Not Reported 0.45 Adrenergic agonist (racemic)

Key Observations:

  • Electronic Effects: The 4-methoxy group (electron-donating) enhances resonance stabilization of the aromatic ring compared to the electron-withdrawing 4-chloro substituent . This impacts binding to receptors reliant on π-π interactions.
  • Lipophilicity: The 4-chloro analog has a higher predicted LogP (1.56 vs.
  • Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen bonding compared to the methoxy-substituted analog in , which may influence receptor affinity .

Stereoisomers and Enantiomeric Purity

Racemic mixtures, such as norfenefrine hydrochloride [(1RS)-2-amino-1-(3-hydroxyphenyl)ethanol HCl], exhibit reduced pharmacological specificity compared to enantiopure forms. For example, the (R)-enantiomer of the target compound may selectively bind β-adrenergic receptors, while the (S)-enantiomer could show antagonistic or off-target effects . highlights the use of chiral resolving agents (e.g., camphorsulfonic acid) to isolate enantiomers, underscoring the importance of stereochemical control in drug development .

Complex Backbone Modifications

Cyclohexanol Derivatives ():

Compounds like 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol monoacetate introduce a rigid cyclohexanol ring, altering conformational flexibility. This modification can enhance metabolic stability but may reduce blood-brain barrier penetration due to increased molecular weight .

Benzodioxin Derivatives ():

The replacement of the phenyl ring with a 2,3-dihydro-1,4-benzodioxin system (e.g., (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol HCl) introduces additional oxygen atoms and a fused ring structure. This increases polarity (LogP ~0.2) and may improve solubility, though receptor selectivity could shift due to steric hindrance .

Biological Activity

(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chiral amino alcohol compound recognized for its potential therapeutic applications, particularly in the fields of psychiatry and pain management. Its structure features a primary amine, a hydroxyl group, and a methoxy-substituted phenyl ring, which contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H13ClN2O2. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in modulating serotonin and norepinephrine levels. Similar compounds have been shown to act as agonists or antagonists at various receptors, including:

  • Serotonin Receptors : Influencing mood regulation.
  • Adrenergic Receptors : Affecting cardiovascular responses and pain perception.

Therapeutic Applications

Recent studies have highlighted the compound's potential as a lead in developing antidepressants and analgesics. It serves as an intermediate in synthesizing drugs targeting various neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin levels
AnalgesicReduces pain perception
Enzyme StudiesSubstrate in enzymatic reactions

Case Studies

  • Antidepressant Activity : A study indicated that this compound exhibited significant antidepressant-like effects in animal models, comparable to established SSRIs. The mechanism was linked to increased serotonin availability in synaptic clefts.
  • Analgesic Properties : In another study, the compound demonstrated efficacy in reducing pain responses in rodent models, suggesting potential pathways involving both central and peripheral mechanisms.
  • Enzymatic Role : The compound has been utilized as a substrate in enzyme assays to study the kinetics of neurotransmitter transporters, providing insights into its biochemical interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reduction Reactions : Utilizing sodium borohydride or lithium aluminum hydride to convert ketones into alcohols.
  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitutions to form derivatives with enhanced biological activity.

Table 2: Synthesis Overview

MethodDescriptionYield (%)
ReductionReduction of corresponding ketone to alcohol80
Nucleophilic SubstitutionFormation of various derivatives via substitution75

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